5-Chloro-2-(difluoromethoxy)pyridine

Medicinal Chemistry ADME Optimization Fluorine Chemistry

5-Chloro-2-(difluoromethoxy)pyridine (CAS 1214323-40-6) is a halogenated pyridine derivative characterized by a chlorine atom at the 5-position and a difluoromethoxy group at the 2-position of the pyridine ring, with a molecular weight of 179.55 g/mol and typical commercial purity of ≥95%. This compound belongs to a class of fluorinated pyridine building blocks widely employed in medicinal chemistry and agrochemical research, where the difluoromethoxy substituent is recognized as a metabolically stable isostere of alkoxy groups that enhances lipophilicity and membrane permeability.

Molecular Formula C6H4ClF2NO
Molecular Weight 179.551
CAS No. 1214323-40-6
Cat. No. B595598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(difluoromethoxy)pyridine
CAS1214323-40-6
Synonyms5-chloro-2-(difluoroMethoxy)pyridine
Molecular FormulaC6H4ClF2NO
Molecular Weight179.551
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)OC(F)F
InChIInChI=1S/C6H4ClF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H
InChIKeyNPGYJVBYGSWAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(difluoromethoxy)pyridine (CAS 1214323-40-6): A Strategic Halogenated Pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-Chloro-2-(difluoromethoxy)pyridine (CAS 1214323-40-6) is a halogenated pyridine derivative characterized by a chlorine atom at the 5-position and a difluoromethoxy group at the 2-position of the pyridine ring, with a molecular weight of 179.55 g/mol and typical commercial purity of ≥95% . This compound belongs to a class of fluorinated pyridine building blocks widely employed in medicinal chemistry and agrochemical research, where the difluoromethoxy substituent is recognized as a metabolically stable isostere of alkoxy groups that enhances lipophilicity and membrane permeability [1]. As a versatile synthetic intermediate, it provides a reactive chloro handle for nucleophilic substitution and cross-coupling reactions while offering the distinct physicochemical advantages of fluorine incorporation .

1 Synthetic Handle 5-chloro substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings.
2 Metabolic Stability Difluoromethoxy group reported as metabolically stable isostere; may enhance lipophilicity.
3 Research Context Halogenated pyridine building block for medicinal chemistry and agrochemical SAR studies.

Why 5-Chloro-2-(difluoromethoxy)pyridine Cannot Be Interchanged with Simple Methoxy or Unsubstituted Pyridine Analogs in Lead Optimization


Generic substitution of 5-chloro-2-(difluoromethoxy)pyridine with non-fluorinated methoxy analogs or differently halogenated pyridines is scientifically unsound due to the unique physicochemical signature conferred by the difluoromethoxy (-OCHF₂) group. This substituent functions as a metabolically stable isostere of alkoxy groups, directly improving resistance to oxidative degradation by cytochrome P450 enzymes while simultaneously increasing lipophilicity (calculated XLogP3 ~2.3-2.7) relative to methoxy counterparts [1]. The chlorine at the 5-position provides a distinct reactivity profile for cross-coupling chemistry compared to bromo or iodo analogs, offering a balance between sufficient electrophilicity for Suzuki-Miyaura couplings and greater stability during multi-step syntheses . Furthermore, the precise 5-chloro-2-difluoromethoxy substitution pattern creates a specific electron density distribution on the pyridine ring (topological polar surface area 22.1 Ų) that differs markedly from 2-chloro-5-difluoromethoxy regioisomers or trifluoromethoxy variants, directly impacting target binding orientation in receptor-mediated assays . Consequently, substitution without empirical validation risks altering pharmacokinetic profiles, metabolic half-life, and on-target potency—critical parameters that the following quantitative evidence demonstrates cannot be assumed transferable between even closely related analogs.

Methoxy analog substitution

Replacing -OCHF₂ with -OCH₃ may reduce lipophilicity and metabolic stability, potentially altering ADME profiles in lead optimization.

Different halogen exchange

Switching chlorine for bromine or iodine can shift cross-coupling reactivity and regioselectivity, requiring re-optimization of synthetic routes.

Regioisomer mismatch

2-Chloro-5-(difluoromethoxy)pyridine exhibits altered electronic distribution; coupling selectivity and base sensitivity may not transfer.

Quantitative Differentiation Evidence for 5-Chloro-2-(difluoromethoxy)pyridine: Head-to-Head and Cross-Study Comparative Data


Lipophilicity Enhancement: Difluoromethoxy vs. Methoxy Substituent in Pyridine Scaffolds

The difluoromethoxy group significantly increases lipophilicity compared to the methoxy analog, improving membrane permeability and metabolic stability. For 5-Chloro-2-(difluoromethoxy)pyridine, the calculated partition coefficient (LogP) is 2.336, whereas the corresponding methoxy analog 5-Chloro-2-methoxypyridine exhibits a lower lipophilicity typical of alkoxy pyridines . This difference is consistent with class-level observations where -OCHF₂ substitution on pyridine rings increases XLogP3 values to ~2.7 compared to ~1.7-2.0 for -OCH₃ analogs, representing a calculated ~0.6-1.0 LogP unit increase [1].

Lipophilicity
Head-to-head
ΔLogP +0.6 to +1.0
May improve membrane permeability and CNS exposure relative to -OCH₃ analog.
Calculated LogP (target 2.336); XLogP3 class comparison. Class-level inference.
Medicinal Chemistry ADME Optimization Fluorine Chemistry

Antiparasitic Activity: Plasmodium falciparum G6PD Inhibition IC50

5-Chloro-2-(difluoromethoxy)pyridine has demonstrated measurable inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), a validated antimalarial target. In a coupled resazurin/diaphorase assay, the compound exhibited an IC50 of 9,500 nM (9.5 µM) [1]. While this potency is moderate, it establishes a quantitative baseline for structure-activity relationship (SAR) exploration. In contrast, the methoxy analog 5-Chloro-2-methoxypyridine lacks documented PfG6PD inhibitory activity in the ChEMBL database, suggesting that the difluoromethoxy moiety contributes to target engagement, possibly through enhanced lipophilic interactions within the enzyme active site [2].

PfG6PD Inhibition
Head-to-head
IC50 9.5 µM
Reported measurable inhibition; methoxy analog shows no documented PfG6PD activity.
Resazurin/diaphorase-coupled assay, 2 hr. Source: ChEMBL CHEMBL2170912.
Antimalarial Research Enzyme Inhibition Neglected Tropical Diseases

Regioisomeric Differentiation: 5-Chloro-2-(difluoromethoxy) vs. 2-Chloro-5-(difluoromethoxy)pyridine

The substitution pattern of chloro and difluoromethoxy groups dictates distinct reactivity profiles in cross-coupling reactions. In 5-Chloro-2-(difluoromethoxy)pyridine, the chlorine is positioned para to the pyridine nitrogen and ortho to the difluoromethoxy group, creating an electronic environment conducive to Suzuki-Miyaura couplings with moderate catalyst loadings . Conversely, 2-Chloro-5-(difluoromethoxy)pyridine (CAS 1206980-28-0) places chlorine ortho to the nitrogen, resulting in enhanced electrophilicity at the 2-position but also increased sensitivity to basic conditions and potential for ring-opening side reactions [1]. This regioisomeric difference is quantified by distinct InChI Keys (NPGYJVBYGSWAEN-UHFFFAOYSA-N vs. GNBOJOIPODQJBW-UHFFFAOYSA-N) and manifests in synthetic planning where the 5-chloro-2-substituted isomer offers greater stability during multi-step sequences .

Regioisomeric Identity
Head-to-head
InChI Key: NPGYJVBYGSWAEN...
Distinct substitution pattern may affect coupling stability and selectivity.
2-Chloro-5-(difluoromethoxy)pyridine InChI: GNBOJOIPODQJBW. XLogP3 differs.
Synthetic Methodology Cross-Coupling Regioselectivity

Class-Level Metabolic Stability Advantage of Difluoromethoxy over Trifluoromethoxy in Pyridine Scaffolds

Within fluorinated pyridine building blocks, the difluoromethoxy (-OCHF₂) group confers a distinct metabolic stability profile compared to the trifluoromethoxy (-OCF₃) analog. While -OCF₃ groups provide even higher lipophilicity (estimated LogP increase of +1.5 to +2.0 relative to -OCH₃), they are also susceptible to metabolic defluorination and glutathione conjugation, potentially generating reactive intermediates . In contrast, the -OCHF₂ group functions as a metabolically stable isostere of alkoxy groups, offering improved resistance to oxidative degradation by cytochrome P450 enzymes while maintaining sufficient lipophilicity for membrane permeability [1]. For 5-Chloro-2-(difluoromethoxy)pyridine, this translates to a predicted favorable balance between metabolic half-life and absorption—a profile that must be empirically validated in microsomal stability assays but which class-level SAR studies support as a general trend across pyridine series .

Metabolic Stability
Class-level
-OCHF₂: reported moderate stability
Class-level inference predicts favorable stability-to-lipophilicity ratio; requires microsomal validation.
vs. -OCF₃: higher lipophilicity but potential metabolic defluorination risk.
Drug Metabolism Pharmacokinetics Lead Optimization

Validated Application Scenarios for 5-Chloro-2-(difluoromethoxy)pyridine Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization in Antimalarial Drug Discovery

The confirmed IC50 of 9.5 µM against Plasmodium falciparum G6PD [1] positions 5-Chloro-2-(difluoromethoxy)pyridine as a validated starting point for antimalarial hit-to-lead campaigns. Unlike the methoxy analog, which lacks documented PfG6PD activity, this compound provides a tractable scaffold for SAR expansion. Medicinal chemistry teams can utilize the 5-chloro handle for Suzuki-Miyaura diversification to improve potency while retaining the metabolically stable -OCHF₂ group, which is predicted to confer favorable microsomal stability relative to -OCF₃ or unsubstituted analogs [2].

CNS-Targeted Lead Generation Requiring Balanced Permeability and Metabolic Stability

With a calculated LogP of 2.336 and topological polar surface area of 22.1 Ų [1], 5-Chloro-2-(difluoromethoxy)pyridine falls within optimal physicochemical space for blood-brain barrier penetration. The -OCHF₂ substituent offers a strategically advantageous compromise: it provides sufficient lipophilicity (ΔLogP ≈ +0.6-1.0 over -OCH₃) to enhance CNS exposure while avoiding the excessive lipophilicity and potential metabolic defluorination associated with -OCF₃ analogs [2]. This makes the compound particularly suitable for early-stage CNS programs where balancing brain penetration with metabolic clearance is critical .

Regioselective Scaffold for Palladium-Catalyzed Cross-Coupling Libraries

The specific 5-chloro-2-(difluoromethoxy) substitution pattern provides a distinct synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed couplings [1]. Unlike the 2-chloro-5-difluoromethoxy regioisomer (which places chlorine ortho to nitrogen, increasing sensitivity to basic conditions), this isomer offers a more stable electrophilic center para to the ring nitrogen [2]. This regioisomeric distinction directly impacts reaction yields and purification complexity in parallel library synthesis, making the 5-chloro-2-substituted isomer the preferred building block for high-throughput medicinal chemistry applications .

Agrochemical Intermediate for Fluorine-Containing Crop Protection Agents

Fluorinated pyridine derivatives are extensively employed in agrochemical discovery, where the combination of chlorine and difluoromethoxy substituents has been shown to enhance bioavailability and target-site persistence in plant systems [1]. The 5-chloro-2-(difluoromethoxy)pyridine scaffold provides a versatile intermediate for synthesizing novel herbicides or fungicides, leveraging the metabolic stability conferred by the -OCHF₂ group to prolong field half-life relative to methoxy analogs [2]. The chlorine atom serves as a diversification point for introducing additional functional groups via nucleophilic aromatic substitution .

Application
Selection Property
Validation Focus
Antimalarial hit-to-lead SAR
Chloro cross-coupling handle, metabolically stable -OCHF₂
PfG6PD target engagement validation
CNS-exposure lead generation
Balanced lipophilicity (reported LogP ~2.3), polar surface area
BBB permeability and microsomal stability assays
Cross-coupling library synthesis
Regioselective 5-chloro substitution pattern
Coupling yield and regiochemical purity
Fluorinated agrochemical intermediate
Environmental metabolic stability
Field persistence and target-site bioavailability studies

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